

Discovery and history of Methyl 2-(2-bromophenyl)-2-oxoacetate.

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Compound of Interest

Compound Name: Methyl 2-(2-bromophenyl)-2-oxoacetate

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An In-depth Technical Guide to **Methyl 2-(2-bromophenyl)-2-oxoacetate**: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of **Methyl 2-(2-bromophenyl)-2-oxoacetate**, a key intermediate in synthetic organic chemistry and drug discovery. We will delve into its chemical characteristics, explore established and theoretical synthetic pathways, and discuss its applications as a versatile building block for more complex molecules.

Introduction and Core Characteristics

Methyl 2-(2-bromophenyl)-2-oxoacetate, with the CAS Number 122394-38-1, is a keto ester that serves as a valuable reagent in medicinal chemistry and materials science.^{[1][2]} Its structure, featuring a bromine-substituted phenyl ring attached to a methyl glyoxylate moiety, offers multiple reaction sites for further chemical transformations.^[1] This dual reactivity makes it an important precursor for synthesizing a variety of heterocyclic compounds, including anti-inflammatory and antimicrobial agents.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 2-(2-bromophenyl)-2-oxoacetate** is presented in the table below. This data is essential for its handling, reaction setup, and

purification.

Property	Value	Source
CAS Number	122394-38-1	[2]
Molecular Formula	C ₉ H ₇ BrO ₃	[1][3]
Molecular Weight	243.05 g/mol	[1][2]
Density	1.5±0.1 g/cm ³	[4]
Boiling Point	310.9±25.0 °C at 760 mmHg	[4]
Storage	Room temperature, dry conditions	[1]

Historical Context and Evolution of Synthesis

While a singular "discovery" paper for **Methyl 2-(2-bromophenyl)-2-oxoacetate** is not prominently documented in the chemical literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for α -keto esters. The synthesis of this class of compounds has been an area of active research, driven by their utility as intermediates.

Historically, the preparation of phenylglyoxylic acid esters involved methods such as the oxidation of mandelic acid derivatives or the reaction of methyloxalyl chloride with benzene in the presence of a Lewis acid.[5] Another classical approach involves the hydrolysis and subsequent esterification of benzoyl cyanides.[6]

More contemporary and efficient methods have since been developed, providing higher yields and greater substrate scope. These modern approaches are generally applicable to the synthesis of substituted phenylglyoxylates like **Methyl 2-(2-bromophenyl)-2-oxoacetate**.

Synthetic Methodologies and Mechanistic Considerations

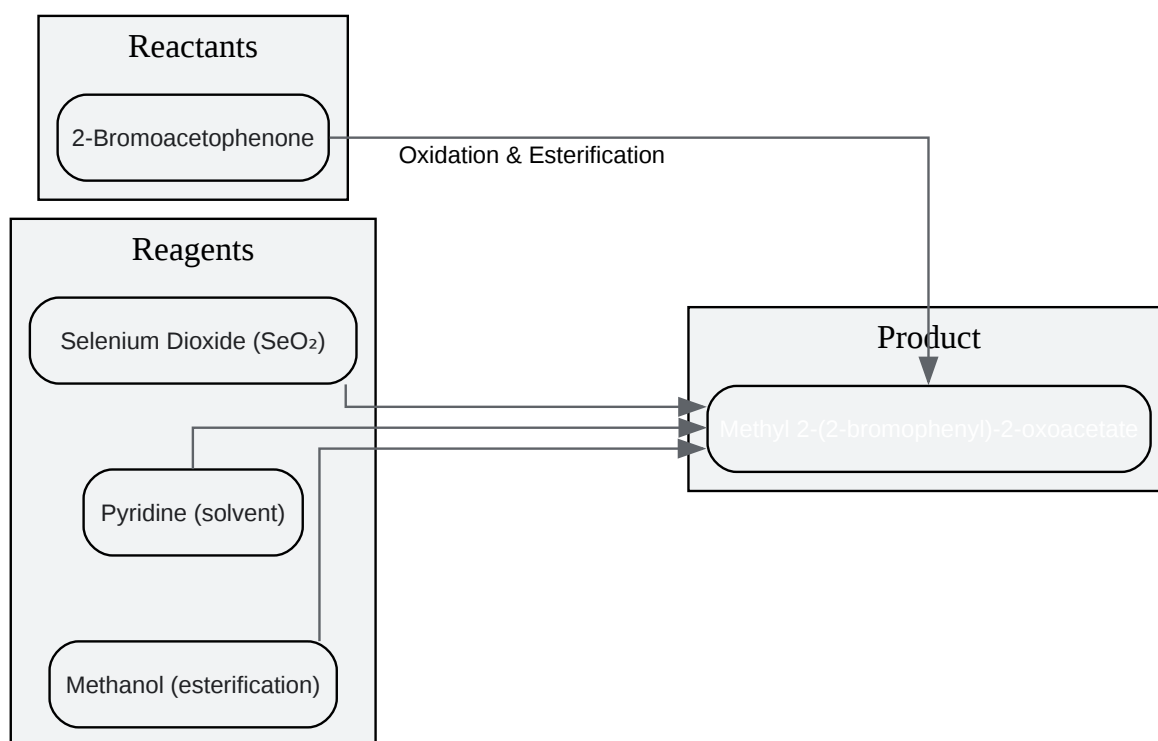
The synthesis of **Methyl 2-(2-bromophenyl)-2-oxoacetate** can be approached through several strategic pathways. The choice of method often depends on the availability of starting

materials, desired scale, and laboratory capabilities. Below, we detail a plausible and commonly employed synthetic strategy.

Oxidation of a Substituted Acetophenone Derivative

A robust and frequently utilized method for the synthesis of α -keto esters is the oxidation of the corresponding acetophenone.[7] This transformation can be effectively achieved using selenium dioxide (SeO_2) in a suitable solvent system.

Reaction Scheme:



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Caption: Synthetic pathway from 2-bromoacetophenone.

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoacetophenone (1.0 equivalent) in pyridine.
- **Addition of Oxidant:** To this solution, add selenium dioxide (1.5 equivalents).
- **Heating:** Heat the reaction mixture at 110 °C and monitor the progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, cool the reaction to room temperature. Filter the mixture to remove selenium byproduct. The resulting intermediate, 2-bromophenyglyoxal, is then esterified.
- **Esterification:** The crude glyoxal is dissolved in methanol. A catalytic amount of a strong acid (e.g., sulfuric acid) is added, and the mixture is refluxed.
- **Purification:** After esterification, the methanol is removed under reduced pressure. The residue is taken up in an organic solvent, washed with aqueous bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.

Causality of Experimental Choices:

- **Selenium Dioxide:** SeO₂ is a specific and effective oxidizing agent for converting activated methylenes adjacent to a carbonyl group into a new carbonyl group, thus forming the α -dicarbonyl intermediate.
- **Pyridine:** Pyridine serves as a solvent and a mild base to facilitate the reaction and prevent the formation of undesirable side products.
- **Acid-catalyzed Esterification:** The use of a strong acid catalyst protonates the carboxylic acid intermediate (formed from any over-oxidation or hydration), making it more electrophilic and susceptible to nucleophilic attack by methanol.

Applications in Research and Drug Development

The strategic placement of the bromine atom and the keto-ester functionality makes **Methyl 2-(2-bromophenyl)-2-oxoacetate** a versatile intermediate in the synthesis of more complex

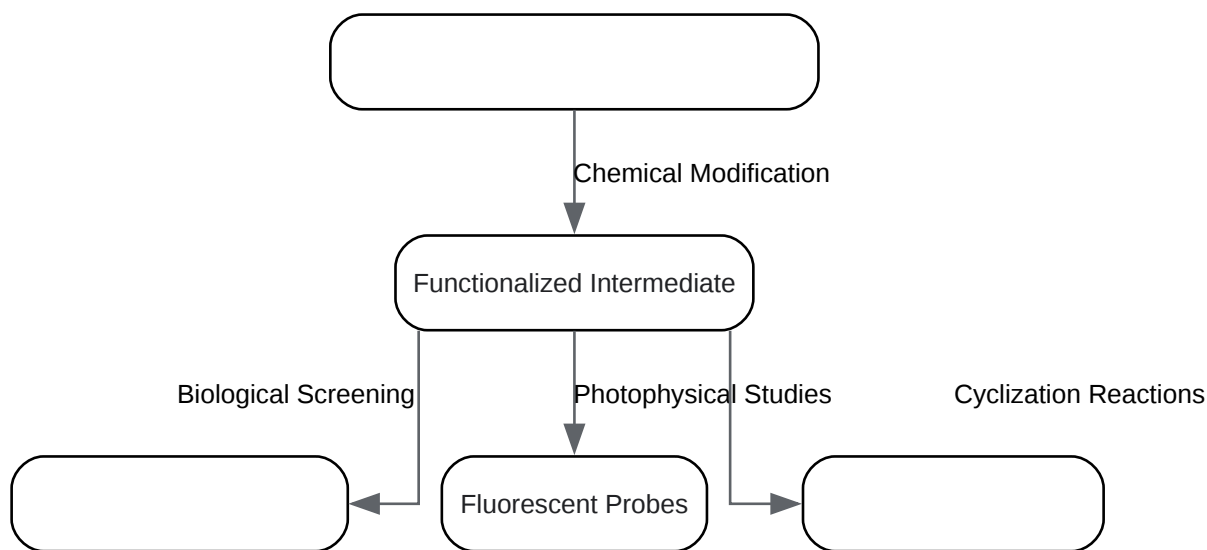
molecular architectures.

Heterocyclic Synthesis

The compound is a valuable precursor for the synthesis of various heterocyclic systems. The ketone and ester groups can participate in cyclization reactions with binucleophiles to form rings, while the bromo-substituent allows for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further molecular diversity.

Intermediate in Bioactive Molecules

Methyl 2-(2-bromophenyl)-2-oxoacetate is employed as a key building block in the development of novel pharmaceutical agents.[1] Its derivatives have been explored for their potential as anti-inflammatory and antimicrobial compounds.[1] The core structure can be found in more complex molecules that are designed to interact with specific biological targets. For instance, related bromophenyl-containing structures are integral to potent drug candidates like Macitentan, an endothelin receptor antagonist.[8] The principles of using such building blocks are also seen in the development of kinase inhibitors for cancer therapy.[9]



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Caption: Applications of **Methyl 2-(2-bromophenyl)-2-oxoacetate**.

Conclusion

Methyl 2-(2-bromophenyl)-2-oxoacetate stands as a testament to the enabling power of well-designed chemical intermediates. While its own history is interwoven with the broader progress of organic synthesis, its utility in constructing complex and biologically relevant molecules is clear. The synthetic routes and applications discussed herein provide a foundation for researchers and drug development professionals to leverage the potential of this versatile compound in their own scientific endeavors.

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